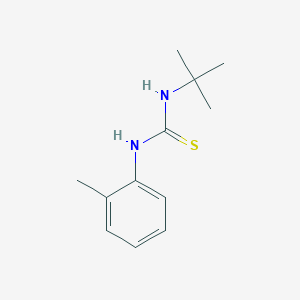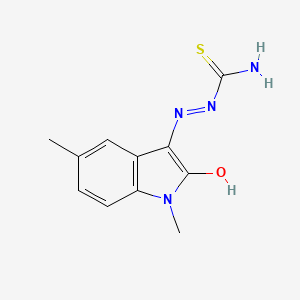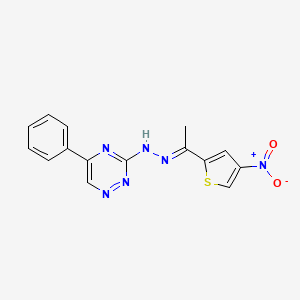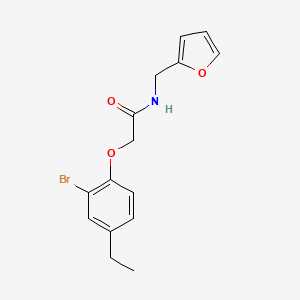
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone, also known as MNPA, is a chemical compound that belongs to the class of aryl ketones. It is a synthetic compound that is commonly used in scientific research for its various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone is not well understood. However, it is believed that it interacts with various cellular components such as enzymes and proteins, leading to changes in their activity. 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has also been shown to have antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits fluorescent properties, which make it useful for various imaging techniques. However, 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone. One area of research could be to further explore its mechanism of action and how it interacts with cellular components. Additionally, 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone could be studied for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or cancer. Further research could also be done to improve the solubility of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone in water, which would make it more versatile for lab experiments.
Synthesis Methods
The synthesis method of 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone involves the reaction between 4-methylacetophenone and 1-naphthylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization to obtain pure 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone.
Scientific Research Applications
1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, nickel, and zinc. 1-(4-methylphenyl)-2-(1-naphthylamino)ethanone has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical and electrochemical properties. Additionally, it has been used as a precursor for the synthesis of other aryl ketones.
properties
IUPAC Name |
1-(4-methylphenyl)-2-(naphthalen-1-ylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-9-11-16(12-10-14)19(21)13-20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCFMADJWRJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(naphthalen-1-ylamino)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)

![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)